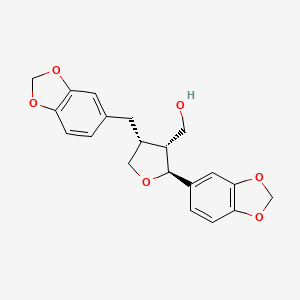
Dihydrosesamin
Vue d'ensemble
Description
Synthesis Analysis
The first highly stereoselective synthesis of (+)-dihydrosesamin was achieved through erythro-selective aldol condensation of the potassium enolate from (3R)-3-(3,4-methylenedioxyphenyl)-4-butanolide with piperonal as a key reaction. This synthesis marked the first stereoselective formation of (+)-dihydrosesamin, representing the enantiomer of the natural product (Yamauchi, Tanaka, & Kinoshita, 2001). Another approach for the stereoselective synthesis of trisubstituted tetrahydrofurans, including dihydrosesamin, utilized radical cyclisation reactions with a hypophosphite salt, demonstrating an efficient route to this naturally occurring bioactive furanolignan (Roy, Guin, Rana, & Maiti, 2002).
Applications De Recherche Scientifique
Dihydrosesamin has been successfully synthesized through stereoselective methods, indicating its potential for use in various chemical and pharmaceutical applications. The first highly stereoselective synthesis of (+)-dihydrosesamin was achieved using erythro-selective aldol condensation, marking a significant advancement in the field of organic synthesis (Yamauchi, Tanaka, & Kinoshita, 2001).
In the context of cross-dehydrogenative coupling reactions, research has demonstrated the effectiveness of direct carbamoylation of C–H and X–H bonds with formamides. This approach is instrumental in preparing various carboxamide, carbamate, and urea derivatives, which are significant in medicinal chemistry and natural product synthesis (He, Wu, & Vessally, 2020).
Radical cyclisation reactions using a hypophosphite salt have been applied to the stereoselective synthesis of trisubstituted tetrahydrofurans, demonstrating a novel methodology that includes the total synthesis of naturally occurring bioactive furanolignan, dihydrosesamin (Roy, Guin, Rana, & Maiti, 2002).
The synthesis of dihydrobenzofurans, achieved by inserting arynes into formamides and trapping with zinc enolates of α-chlorinated methines, is a significant development. This method can generate benzofurans from dihydrobenzofurans with a ketone group, indicating potential applications in chemical synthesis and pharmaceuticals (Yoshioka, Tanaka, Kohtani, & Miyabe, 2013).
Dihydromyricetin, a compound related to dihydrosesamin, has shown versatile effects in health, demonstrating antioxidative, anti-inflammatory, anticancer, antimicrobial, and metabolism-regulatory activities. This highlights the potential therapeutic applications of dihydrosesamin-related compounds in various medical fields (Li, Li, Liu, Yang, Chen, Cheng, & Wu, 2017).
Propriétés
IUPAC Name |
[(2S,3R,4R)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c21-8-15-14(5-12-1-3-16-18(6-12)25-10-23-16)9-22-20(15)13-2-4-17-19(7-13)26-11-24-17/h1-4,6-7,14-15,20-21H,5,8-11H2/t14-,15-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCPSXXUQJXDBI-AUSJPIAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)C2=CC3=C(C=C2)OCO3)CO)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](O1)C2=CC3=C(C=C2)OCO3)CO)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



